molecular formula C10H11Cl2N B1604149 3-(3,4-Dichlorophenyl)pyrrolidine CAS No. 1092108-78-5

3-(3,4-Dichlorophenyl)pyrrolidine

Cat. No. B1604149
M. Wt: 216.1 g/mol
InChI Key: BZRNHMNSDPKKHM-UHFFFAOYSA-N
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Description

“3-(3,4-Dichlorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H11Cl2N . It is a solid at room temperature . The compound is part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used in medicinal chemistry .


Molecular Structure Analysis

The molecular weight of “3-(3,4-Dichlorophenyl)pyrrolidine” is 216.1 g/mol . The InChI key for this compound is CLEBEYWTFWLKQX-UHFFFAOYSA-N .

Scientific Research Applications

Crystal Structure and Chemical Properties

  • Crystal Structure Analysis : The pyrrolidine ring in 3-(3,4-Dichlorophenyl)pyrrolidine exhibits an envelope conformation, with dichlorophenyl and thiophene rings being planar. This structure is stabilized by weak C—H⋯O hydrogen bonds and van der Waals interactions (Ray et al., 1998).

Synthesis and Reactivity

  • Synthesis and Characterization : Pyrrolidines, including 3-(3,4-Dichlorophenyl)pyrrolidine, are synthesized and characterized for their potential applications. These compounds can be used in industries such as dyes or agrochemicals (Żmigrodzka et al., 2022).
  • Novel Synthesis Methods : New methods of synthesizing pyrrolidines, involving reactions of γ-halocarbanions with imines, have been explored. This approach offers a simple and effective way to create substituted pyrrolidines (Mąkosza & Judka, 2005).

Biological and Pharmacological Research

  • Anticancer Potential : Some pyrrolidine derivatives have been evaluated for their antiproliferative activities against human cancer cell lines, showing significant potential in preventing cell proliferation, particularly in HepG2 cells (Ayati et al., 2018).
  • Biological Activity Studies : Studies on pyrrolo[3,4-c]pyridine derivatives, which include 3-(3,4-Dichlorophenyl)pyrrolidine, have shown a broad spectrum of pharmacological properties, making them candidates for treating diseases of the nervous and immune systems, as well as possessing antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Safety And Hazards

The safety data sheet for “3-(3,4-Dichlorophenyl)pyrrolidine” suggests wearing suitable protective clothing and avoiding contact with skin and eyes . It also advises against the formation of dust and aerosols and recommends the use of non-sparking tools .

Future Directions

Pyrrolidines, including “3-(3,4-Dichlorophenyl)pyrrolidine”, continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . The discovery of potential therapeutic agents that utilize different modes of action is of utmost significance to circumvent the constraints of existing drugs used for treatment .

properties

IUPAC Name

3-(3,4-dichlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRNHMNSDPKKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631279
Record name 3-(3,4-Dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dichlorophenyl)pyrrolidine

CAS RN

1092108-78-5
Record name 3-(3,4-Dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Feng, B Wang, Y Liu, Z Liu… - European Journal of …, 2015 - Wiley Online Library
A highly effective protocol for the synthesis of C‐3‐substituted prolines has been developed. Pd‐catalyzed C(sp 3 )–H activation is used for the straightforward functionalization of …
IP Singh, SK Chauthe - Expert opinion on therapeutic patents, 2011 - Taylor & Francis
Introduction: HIV/AIDS is one of the most devastating diseases in the world affecting > 40 million people worldwide. Morbidity and mortality from AIDS are significantly reduced due to …
Number of citations: 33 www.tandfonline.com

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